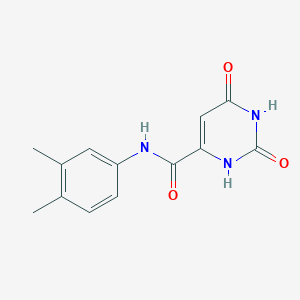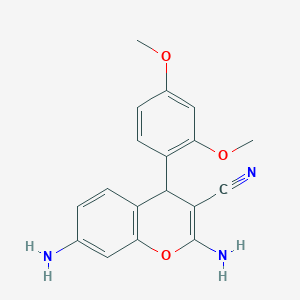
2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile, also known as DAPCC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile is complex and involves multiple pathways. It has been shown to target various enzymes and receptors, including PI3K, Akt, mTOR, and COX-2. 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile inhibits the activity of these enzymes and receptors, leading to the inhibition of cancer cell growth, bacterial growth, and inflammation.
Biochemical and Physiological Effects:
2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile inhibits the activity of various enzymes and receptors involved in cancer cell growth, bacterial growth, and inflammation. In vivo studies have shown that 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile exhibits potent anticancer, antibacterial, and anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile is its potent activity against cancer cells, bacteria, and inflammation. It has the potential to be developed into a novel therapeutic agent for various diseases. However, there are also limitations to using 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile in lab experiments. One of the limitations is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires further investigation.
Direcciones Futuras
There are several future directions for 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile research. One direction is to investigate the potential of 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile as a novel therapeutic agent for cancer, bacterial infections, and inflammation. Another direction is to explore the structure-activity relationship of 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile and its derivatives to optimize its potency and selectivity. Additionally, the potential toxicity of 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile needs to be further investigated to ensure its safety for clinical use.
Métodos De Síntesis
The synthesis of 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile involves a multi-step process that includes the condensation of 2,4-dimethoxybenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with 2-amino-4,5-dimethoxybenzene. The final product is obtained after cyclization and deprotection steps. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile has shown promising results in various scientific research applications such as anticancer, antibacterial, and anti-inflammatory agents. In anticancer research, 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It induces cell cycle arrest and apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In antibacterial research, 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In anti-inflammatory research, 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
Propiedades
IUPAC Name |
2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-22-11-4-6-12(15(8-11)23-2)17-13-5-3-10(20)7-16(13)24-18(21)14(17)9-19/h3-8,17H,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTNFDJJWGEWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4892702.png)
![5-[benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride](/img/structure/B4892707.png)

![N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B4892726.png)
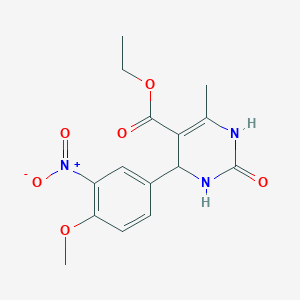
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4892735.png)
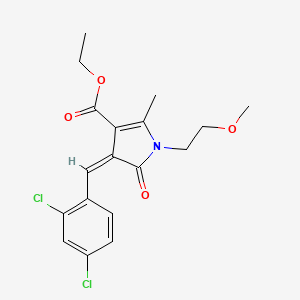
![5-[2,4-bis(4-methyl-1-piperazinyl)-5-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4892757.png)
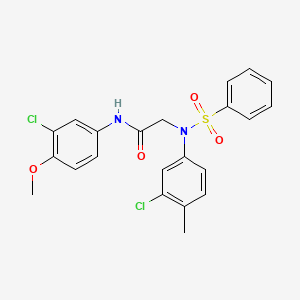
![4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4892769.png)
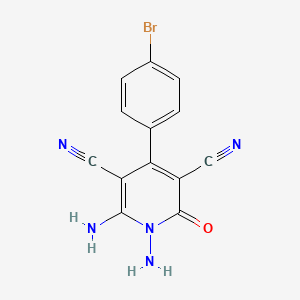
![3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892782.png)
